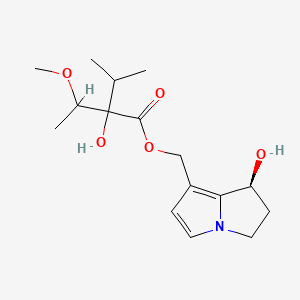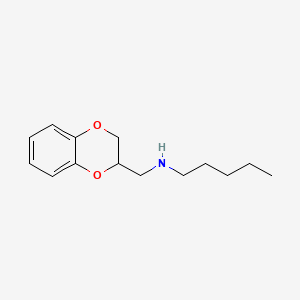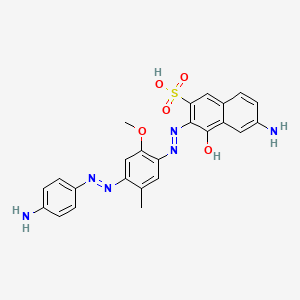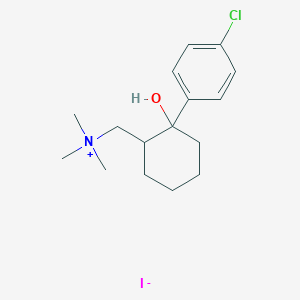
((2-(p-Chlorophenyl)-2-hydroxycyclohexyl)methyl)trimethylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2-(p-Chlorophenyl)-2-hydroxycyclohexyl)methyl)trimethylammonium iodide is a quaternary ammonium compound with a unique structure that combines a cyclohexyl ring with a p-chlorophenyl group and a trimethylammonium iodide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2-(p-Chlorophenyl)-2-hydroxycyclohexyl)methyl)trimethylammonium iodide typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the reaction of cyclohexanone with p-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding cyclohexyl intermediate.
Hydroxylation: The cyclohexyl intermediate is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite to introduce the hydroxyl group.
Quaternization: The final step involves the quaternization of the hydroxylated intermediate with trimethylamine and methyl iodide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and improve yield.
化学反応の分析
Types of Reactions
((2-(p-Chlorophenyl)-2-hydroxycyclohexyl)methyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the p-chlorophenyl group to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium chloride, sodium bromide.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the phenyl derivative.
Substitution: Formation of the corresponding halide derivatives.
科学的研究の応用
((2-(p-Chlorophenyl)-2-hydroxycyclohexyl)methyl)trimethylammonium iodide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as an antimicrobial agent due to its quaternary ammonium structure, which can disrupt microbial cell membranes.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used in studies related to cell membrane interactions and transport mechanisms due to its amphiphilic nature.
Industrial Applications: The compound is investigated for its potential use as a surfactant and emulsifying agent in various industrial processes.
作用機序
The mechanism of action of ((2-(p-Chlorophenyl)-2-hydroxycyclohexyl)methyl)trimethylammonium iodide primarily involves its interaction with cell membranes. The quaternary ammonium group can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. Additionally, the compound may interact with specific molecular targets and pathways involved in cell signaling and transport.
類似化合物との比較
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium Bromide: A surfactant with similar structural features.
Tetrabutylammonium Iodide: A quaternary ammonium salt used in various chemical reactions.
Uniqueness
((2-(p-Chlorophenyl)-2-hydroxycyclohexyl)methyl)trimethylammonium iodide is unique due to its combination of a cyclohexyl ring and a p-chlorophenyl group, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
特性
CAS番号 |
357-78-8 |
|---|---|
分子式 |
C16H25ClINO |
分子量 |
409.73 g/mol |
IUPAC名 |
[2-(4-chlorophenyl)-2-hydroxycyclohexyl]methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C16H25ClNO.HI/c1-18(2,3)12-14-6-4-5-11-16(14,19)13-7-9-15(17)10-8-13;/h7-10,14,19H,4-6,11-12H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
LXFLBGSSFRFRGI-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CC1CCCCC1(C2=CC=C(C=C2)Cl)O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


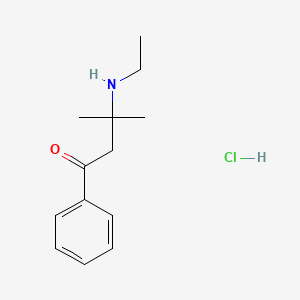
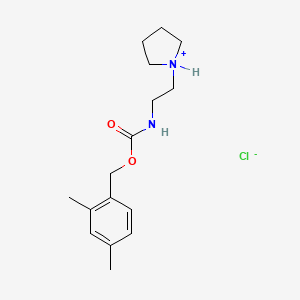
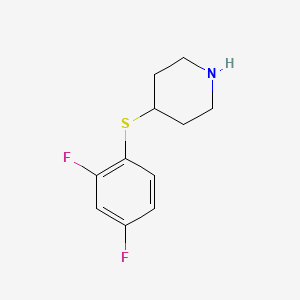
![7H-Dibenz[f,ij]isoquinolin-7-one, 4-(cyclohexylamino)-2-methyl-](/img/structure/B13742814.png)

![5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13742828.png)
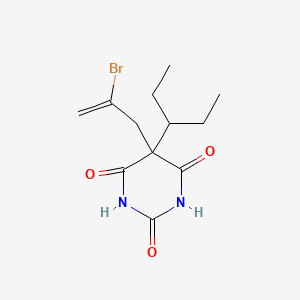



![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)
